molecular formula C20H20N6O5S2 B13617672 2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B13617672
M. Wt: 488.5 g/mol
InChI Key: LKHAPCGHXCVZBX-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a carbamoylurea linkage (connecting the 4-acetamidophenyl group) and an acetamide moiety terminating in a 4-sulfamoylphenyl group.

Properties

Molecular Formula

C20H20N6O5S2

Molecular Weight

488.5 g/mol

IUPAC Name

2-[2-[(4-acetamidophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H20N6O5S2/c1-12(27)22-13-2-4-15(5-3-13)24-19(29)26-20-25-16(11-32-20)10-18(28)23-14-6-8-17(9-7-14)33(21,30)31/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,21,30,31)(H2,24,25,26,29)

InChI Key

LKHAPCGHXCVZBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates

4-Acetamidophenyl derivatives are typically prepared by acetylation of 4-aminophenyl compounds. For example, acetylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetic anhydride in dichloromethane at room temperature for 10 hours yields N-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)acetamide with an 87% yield.

4-Sulfamoylphenyl derivatives are introduced as sulfonamide functional groups, often requiring sulfonation or coupling with sulfamoyl reagents, although explicit preparation details for this moiety in this compound are less documented in the available literature.

Construction of the 1,3-Thiazole Ring

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is generally synthesized via cyclization reactions involving α-haloketones or α-haloamides with thiourea or related sulfur-nitrogen sources. The 4-position of the thiazole is functionalized to allow subsequent amide bond formation.

Formation of Amide and Carbamoyl Linkages

The critical step involves coupling the thiazole intermediate with the acetamidophenyl and sulfamoylphenyl components through amide bond formation. This is commonly achieved using:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link arylboronic acid derivatives with halogenated intermediates.
  • Use of coupling agents such as carbodiimides or activated esters to form amide bonds between carboxylic acid and amine functionalities.

For example, Suzuki coupling of 4-bromopyridine hydrochloride with N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in the presence of sodium carbonate and Pd(dppf)2Cl2 catalyst in tetrahydrofuran under reflux conditions yields the desired biaryl intermediate with a 70% yield.

Reaction Conditions and Purification

Typical reaction conditions for these coupling steps include:

  • Solvents: Dichloromethane, tetrahydrofuran, 1,4-dioxane.
  • Temperature: Room temperature to reflux (20°C to 110°C).
  • Catalysts: Palladium complexes such as Pd(dppf)2Cl2, Pd2(dba)3 with triphenylphosphine.
  • Bases: Sodium carbonate, potassium carbonate, triethylamine.
  • Reaction times: From a few hours to overnight (3–18 hours).

Purification is commonly performed via flash column chromatography using silica gel and solvent systems such as petroleum ether/ethyl acetate or hexane/acetone mixtures. The final product is often isolated as a white solid with high purity.

Data Table Summarizing Preparation Parameters

Step Reactants/Intermediates Catalyst/Base Solvent Temperature Time Yield (%) Notes
Acetylation of 4-aminophenyl derivative 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline + Acetic anhydride None Dichloromethane 20°C (RT) 10 h 87 Flash chromatography purification
Suzuki Coupling 4-bromopyridine hydrochloride + N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Pd(dppf)2Cl2, Na2CO3 THF Reflux Overnight 70 Organic/aqueous extraction, chromatography
Amide Bond Formation Thiazole intermediate + Acetamidophenyl and sulfamoylphenyl amines Carbodiimide or Pd catalyst Dioxane, THF 80-110°C 3-18 h 70-81 Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects : The 4-sulfamoylphenyl group confers high polarity, which may limit BBB penetration but enhance solubility for systemic applications. Bromophenyl or methoxyphenyl substitutions improve lipophilicity and activity in certain contexts .
  • Biological Targets : Thiazole-carbamoylurea derivatives may target enzymes like carbonic anhydrase (due to sulfonamide groups) or kinases, whereas rhodanine derivatives likely engage antimicrobial pathways .
  • Synthetic Feasibility : Coupling reactions (e.g., diazonium salt additions, ) and cyclization steps () are common in synthesizing these analogs, suggesting scalable routes for further optimization .

Biological Activity

The compound 2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiourea with various acylating agents. The specific compound can be synthesized through a series of reactions involving 4-acetamidophenyl isocyanate and 4-sulfamoylphenyl acetic acid, leading to the formation of the desired thiazole structure.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, a related study indicated that novel thiazole derivatives demonstrated promising in vitro antimicrobial activity, with some compounds showing higher efficacy than clinically used antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively investigated. In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Notably, it was observed that the compound exhibited a structure-dependent anticancer activity, with varying effectiveness against different cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineViability (%)p-value
TestedA54939.8<0.001
TestedCaco-231.9<0.001
ControlA549100-
ControlCaco-2100-

The data suggests that modifications in the thiazole structure can enhance its anticancer properties, indicating potential avenues for further drug development.

The proposed mechanism of action for the anticancer activity includes inhibition of carbonic anhydrase (CA) isoforms which are often overexpressed in tumors. The compound's ability to inhibit CA IX and CA XII has been highlighted as a significant factor contributing to its anticancer efficacy .

Case Studies

A notable case study involved the application of a thiazole derivative similar to our compound in treating human osteosarcoma cell lines. The study reported a marked reduction in cell migration and viability under hypoxic conditions, suggesting that this class of compounds could be effective against hypoxia-associated tumor growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Computational models have indicated favorable properties for our compound, including moderate lipophilicity and low plasma protein binding, which may enhance its bioavailability . However, further empirical studies are required to assess its toxicity and long-term effects.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including thiazole ring formation, carbamoyl coupling, and sulfonamide functionalization. Critical steps include:

  • Thiazole Core Construction : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or dichloromethane .
  • Carbamoyl Coupling : Reaction of 4-acetamidophenyl isocyanate with the thiazole intermediate, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .
  • Sulfonamide Incorporation : Acylation of the thiazole derivative with 4-sulfamoylphenylacetic acid using coupling agents (e.g., DCC/DMAP) in DMF . Optimization of temperature (60–80°C) and pH (neutral to slightly basic) is critical for yields >70% .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., acetamide protons at δ 2.1–2.3 ppm, thiazole C-2 at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 495.12) .
  • HPLC-PDA : Purity >95% using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and E. coli .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ dose-response curves .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or carbonic anhydrase IX .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products in the final acylation step?

  • Solvent Selection : Replace DMF with acetonitrile to reduce carbodiimide-mediated side reactions .
  • Catalyst Tuning : Use HOBt (1-hydroxybenzotriazole) with DCC to prevent racemization .
  • Temperature Control : Lower reaction temperature to 40°C and extend reaction time (24–48 hr) to stabilize intermediates .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Structural Analogs : Compare activity of derivatives lacking the sulfamoyl group to isolate pharmacophore contributions .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and pre-incubation times to reduce variability .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase domain) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting thiazole modifications?

  • Functional Group Replacement : Substitute the 4-sulfamoylphenyl group with methylsulfonyl or trifluoromethanesulfonyl groups to assess hydrophobicity effects .
  • Ring Hybridization : Fuse benzothiazole or pyrimidine rings to the thiazole core to enhance π-π stacking with enzyme active sites .

Q. How to evaluate the compound’s stability under physiological conditions for in vivo studies?

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hr, followed by HPLC analysis .
  • Plasma Stability : Incubate with rat plasma and quantify parent compound degradation via LC-MS/MS .

Q. What computational methods validate the compound’s interaction with proposed biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns to assess conformational stability .
  • QM/MM Calculations : Analyze electronic interactions (e.g., hydrogen bonding with His90 in carbonic anhydrase) .

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